molecular formula C27H17N3O4 B11124476 1-(3-Phenoxyphenyl)-2-(pyrimidin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Phenoxyphenyl)-2-(pyrimidin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11124476
M. Wt: 447.4 g/mol
InChI Key: GQHOXCVYFSMMBS-UHFFFAOYSA-N
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Description

1-(3-Phenoxyphenyl)-2-(Pyrimidin-2-yl)-1H,2H,3H,9H-Chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes phenoxyphenyl, pyrimidinyl, and chromeno[2,3-c]pyrrole moieties, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenoxyphenyl)-2-(Pyrimidin-2-yl)-1H,2H,3H,9H-Chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of a suitable precursor, such as a 2-aminobenzophenone derivative, with an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Pyrimidin-2-yl Group: The pyrimidin-2-yl group can be introduced through a nucleophilic substitution reaction using a pyrimidine derivative and a suitable leaving group.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenoxyphenylboronic acid and a halogenated intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenoxyphenyl)-2-(Pyrimidin-2-yl)-1H,2H,3H,9H-Chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated intermediates and nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced analogs with modified functional groups.

Scientific Research Applications

1-(3-Phenoxyphenyl)-2-(Pyrimidin-2-yl)-1H,2H,3H,9H-Chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.

    Chemical Biology: The compound can be used as a probe to study biological pathways and processes.

    Industrial Applications: It may find use in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-Phenoxyphenyl)-2-(Pyrimidin-2-yl)-1H,2H,3H,9H-Chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds:

    1-(3-Phenoxyphenyl)-2-(Pyridin-2-yl)-1H,2H,3H,9H-Chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.

    1-(3-Phenoxyphenyl)-2-(Pyrimidin-4-yl)-1H,2H,3H,9H-Chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with the pyrimidinyl group at a different position.

Uniqueness: The uniqueness of 1-(3-Phenoxyphenyl)-2-(Pyrimidin-2-yl)-1H,2H,3H,9H-Chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and the position of the pyrimidinyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H17N3O4

Molecular Weight

447.4 g/mol

IUPAC Name

1-(3-phenoxyphenyl)-2-pyrimidin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H17N3O4/c31-24-20-12-4-5-13-21(20)34-25-22(24)23(30(26(25)32)27-28-14-7-15-29-27)17-8-6-11-19(16-17)33-18-9-2-1-3-10-18/h1-16,23H

InChI Key

GQHOXCVYFSMMBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3C4=C(C(=O)N3C5=NC=CC=N5)OC6=CC=CC=C6C4=O

Origin of Product

United States

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